Ethyl 1-methyl-1H-indole-4-carboxylate
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Overview
Description
Ethyl 1-methyl-1H-indole-4-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-1H-indole-4-carboxylate typically involves the reaction of 1-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Starting Materials: 1-methylindole and ethyl chloroformate.
Reaction Conditions: Anhydrous conditions, base (triethylamine), solvent (dichloromethane).
Procedure: The 1-methylindole is dissolved in dichloromethane, and triethylamine is added. Ethyl chloroformate is then added dropwise to the reaction mixture while maintaining a low temperature. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of 1-methyl-1H-indole-4-carboxylic acid.
Reduction: Formation of 1-methyl-1H-indole-4-methanol.
Substitution: Formation of 2-bromo-1-methyl-1H-indole-4-carboxylate.
Scientific Research Applications
Ethyl 1-methyl-1H-indole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-methyl-1H-indole-4-carboxylate can be compared with other indole derivatives such as:
1-methyl-1H-indole-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.
Ethyl 1H-indole-2-carboxylate: Lacks the methyl group at the 1-position.
Methyl 1H-indole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl ester group and the methyl group at the 1-position can enhance its lipophilicity and membrane permeability, making it a valuable compound in drug design and development.
Biological Activity
Overview
Ethyl 1-methyl-1H-indole-4-carboxylate is a member of the indole family, which is characterized by its heterocyclic structure and significant biological activity. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an indole ring with an ethyl ester group at the 4-position and a methyl group at the 1-position. This specific substitution pattern influences its reactivity and biological activity.
Indole derivatives typically exert their biological effects through various mechanisms:
- Receptor Interaction : this compound may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes associated with disease processes, such as those involved in inflammation and cancer progression.
- Antioxidant Activity : Indoles are known for their capacity to scavenge free radicals, thereby reducing oxidative stress in cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving:
- Cell Cycle Arrest : The compound has been reported to halt cell cycle progression in various cancer cell lines.
- Apoptotic Pathways : Activation of caspases has been observed, leading to programmed cell death.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have indicated:
- Bacterial Inhibition : this compound shows effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary data suggest potential antifungal properties, warranting further investigation.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Research findings indicate:
- Cytokine Modulation : The compound can reduce the production of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
Data Table: Summary of Biological Activities
Biological Activity | Effectiveness | Mechanism |
---|---|---|
Anticancer | High | Induces apoptosis; cell cycle arrest |
Antimicrobial | Moderate | Inhibits bacterial growth; antifungal potential |
Anti-inflammatory | Moderate | Reduces cytokine production |
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation. The IC50 values ranged from 10 to 30 µM across different cell types, indicating potent anticancer activity. The study also demonstrated that the compound could enhance the efficacy of existing chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays, this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.
Properties
IUPAC Name |
ethyl 1-methylindole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-5-4-6-11-9(10)7-8-13(11)2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYUHUDANJNARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CN(C2=CC=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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